TRAP1 Selectivity: 8.8-Fold Stronger Inhibition Over Cytoplasmic Hsp90
DN401 demonstrates a clear, quantifiable selectivity for mitochondrial TRAP1 over cytoplasmic Hsp90, a key differentiator from pan-Hsp90 inhibitors that bind these paralogs with similar affinity. This selectivity is critical for driving mitochondrial accumulation. In enzymatic inhibition assays, DN401 exhibits an IC50 of 79 nM for TRAP1, which is 8.8-fold lower (more potent) than its IC50 of 698 nM for Hsp90 [1].
| Evidence Dimension | Enzymatic Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 79 nM |
| Comparator Or Baseline | Cytoplasmic Hsp90 (IC50 = 698 nM) |
| Quantified Difference | 8.8-fold lower IC50 for TRAP1 (698 nM / 79 nM = 8.8) |
| Conditions | In vitro biochemical assay using purified proteins. |
Why This Matters
This quantifies the 'binding better' claim from structural studies, confirming that DN401 is not a generic pan-inhibitor but a TRAP1-preferential compound, which is mechanistically linked to its unique in vivo mitochondrial targeting capability.
- [1] Park H. K., Yoon N. G., Lee J. E., et al. (2017). Paralog Specificity Determines Subcellular Distribution, Action Mechanism, and Anticancer Activity of TRAP1 Inhibitors. Journal of Medicinal Chemistry, 60(17), 7569-7578. View Source
